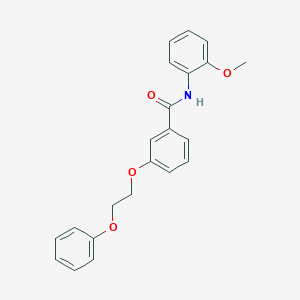![molecular formula C19H22N2O2 B268351 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268351.png)
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promise in the treatment of several autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.
Mecanismo De Acción
BMS-986165 inhibits the TYK2 enzyme by binding to its active site, thereby preventing it from phosphorylating downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways, resulting in the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to suppress the production of pro-inflammatory cytokines, including IL-17, IL-23, and IFN-γ, in preclinical studies. This leads to the suppression of immune cell activation and proliferation, resulting in the amelioration of autoimmune disease symptoms. Additionally, BMS-986165 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMS-986165 is its specificity for the TYK2 enzyme, which makes it a promising therapeutic candidate for the treatment of autoimmune diseases. However, one of the limitations of BMS-986165 is its relatively short half-life, which may necessitate frequent dosing in clinical settings.
Direcciones Futuras
Several future directions for the research and development of BMS-986165 can be identified. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as biologics or small molecule inhibitors targeting other cytokine signaling pathways. Another potential direction is the exploration of its potential in the treatment of other autoimmune diseases beyond psoriasis, psoriatic arthritis, and lupus. Additionally, further preclinical and clinical studies are needed to determine the optimal dosing regimen and safety profile of BMS-986165.
Métodos De Síntesis
BMS-986165 is synthesized through a multistep process involving several chemical reactions. The first step involves the preparation of 2-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-sec-butyl-4-aminobenzoate to form the amide intermediate. The amide intermediate is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of BMS-986165.
Aplicaciones Científicas De Investigación
BMS-986165 has shown significant potential in the treatment of autoimmune diseases. Several preclinical studies have demonstrated its efficacy in inhibiting the TYK2 enzyme, which is involved in the signaling pathways of multiple cytokines, including IL-12, IL-23, and type I interferons. These cytokines play a crucial role in the pathogenesis of autoimmune diseases, and inhibiting their signaling pathways can lead to significant therapeutic benefits.
Propiedades
Nombre del producto |
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-[4-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-9-11-16(12-10-15)21-19(23)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
DLPXXRSTSCYVIV-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)

![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
![N-[2-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268287.png)
![N-[2-(allyloxy)phenyl]benzamide](/img/structure/B268288.png)
![N-[2-(allyloxy)phenyl]isonicotinamide](/img/structure/B268289.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)
![N-cyclohexyl-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268291.png)